2-[1-butyl-4-(1-pyrrolidinylcarbonyl)-1H-1,2,3-triazol-5-yl]-4-nitrophenol
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Overview
Description
2-[1-butyl-4-(1-pyrrolidinylcarbonyl)-1H-1,2,3-triazol-5-yl]-4-nitrophenol is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a triazole derivative that has been synthesized using a specific method that involves the use of various reagents and techniques.
Mechanism of Action
The mechanism of action of 2-[1-butyl-4-(1-pyrrolidinylcarbonyl)-1H-1,2,3-triazol-5-yl]-4-nitrophenol involves the inhibition of various enzymes and pathways that are involved in cancer cell growth and proliferation. This compound has been shown to inhibit the activity of histone deacetylases (HDACs) and glycogen synthase kinase-3β (GSK-3β), which are involved in the regulation of cell cycle and apoptosis. Additionally, this compound has been shown to inhibit the activity of the proteasome, which is responsible for the degradation of proteins involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
2-[1-butyl-4-(1-pyrrolidinylcarbonyl)-1H-1,2,3-triazol-5-yl]-4-nitrophenol has various biochemical and physiological effects. Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for cancer cell growth and proliferation. This compound has also been shown to have anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
The advantages of using 2-[1-butyl-4-(1-pyrrolidinylcarbonyl)-1H-1,2,3-triazol-5-yl]-4-nitrophenol in lab experiments include its potential anticancer properties, its ability to inhibit various enzymes and pathways involved in cancer cell growth and proliferation, and its potential use as a diagnostic tool for cancer detection. The limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its efficacy and safety in humans.
Future Directions
There are several future directions for the research on 2-[1-butyl-4-(1-pyrrolidinylcarbonyl)-1H-1,2,3-triazol-5-yl]-4-nitrophenol. These include further studies on its anticancer properties, its potential use as a diagnostic tool for cancer detection, and its potential use in combination with other anticancer drugs. Additionally, further studies are needed to determine the efficacy and safety of this compound in humans.
Synthesis Methods
The synthesis of 2-[1-butyl-4-(1-pyrrolidinylcarbonyl)-1H-1,2,3-triazol-5-yl]-4-nitrophenol involves the use of various reagents and techniques. The synthesis method involves the reaction of 4-nitrophenol with N-butyl-N-(prop-2-yn-1-yl)carbamate in the presence of copper (I) iodide and sodium ascorbate. This reaction results in the formation of an intermediate product that is further reacted with sodium azide to obtain the final product, 2-[1-butyl-4-(1-pyrrolidinylcarbonyl)-1H-1,2,3-triazol-5-yl]-4-nitrophenol.
Scientific Research Applications
2-[1-butyl-4-(1-pyrrolidinylcarbonyl)-1H-1,2,3-triazol-5-yl]-4-nitrophenol has potential applications in various scientific research fields. This compound has been extensively studied for its anticancer properties. Studies have shown that this compound can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, this compound has been studied for its potential use as a diagnostic tool for cancer detection.
properties
IUPAC Name |
[1-butyl-5-(2-hydroxy-5-nitrophenyl)triazol-4-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O4/c1-2-3-10-21-16(13-11-12(22(25)26)6-7-14(13)23)15(18-19-21)17(24)20-8-4-5-9-20/h6-7,11,23H,2-5,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FERUYDOZEHQODA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(N=N1)C(=O)N2CCCC2)C3=C(C=CC(=C3)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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